![molecular formula C11H19BO3 B15318759 3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutan-1-one](/img/structure/B15318759.png)
3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutan-1-one
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Overview
Description
3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutan-1-one: is an organic compound that features a cyclobutanone ring substituted with a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutan-1-one typically involves the reaction of cyclobutanone with a boronic ester reagent. One common method is the borylation of cyclobutanone using bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The boronic ester group can undergo oxidation to form boronic acids or other oxidized derivatives.
Reduction: The carbonyl group in the cyclobutanone ring can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.
Major Products:
Oxidation: Boronic acids.
Reduction: Cyclobutanol derivatives.
Substitution: Biaryl or vinyl compounds.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions.
Biology:
Drug Development:
Medicine:
Diagnostic Agents: Can be used in the development of diagnostic agents for imaging and detection.
Industry:
Materials Science: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutan-1-one involves its ability to form stable complexes with transition metals. The boronic ester group can coordinate with metal centers, facilitating various catalytic processes. Additionally, the cyclobutanone ring can undergo ring-opening reactions, providing reactive intermediates for further transformations .
Comparison with Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A boronic ester used in similar synthetic applications.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Another boronic ester with applications in organic synthesis.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Used in cross-coupling reactions.
Uniqueness: 3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutan-1-one is unique due to its cyclobutanone ring, which imparts distinct reactivity and stability compared to other boronic esters. This makes it a valuable compound for specific synthetic applications and research purposes .
Properties
Molecular Formula |
C11H19BO3 |
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Molecular Weight |
210.08 g/mol |
IUPAC Name |
3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutan-1-one |
InChI |
InChI=1S/C11H19BO3/c1-10(2)11(3,4)15-12(14-10)7-8-5-9(13)6-8/h8H,5-7H2,1-4H3 |
InChI Key |
UDNHQMPAKPJWFN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2CC(=O)C2 |
Origin of Product |
United States |
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